molecular formula C8H6BrF3O3S B1442268 4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene CAS No. 731018-69-2

4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene

Cat. No.: B1442268
CAS No.: 731018-69-2
M. Wt: 319.1 g/mol
InChI Key: BTIZYKDXEHWPSN-UHFFFAOYSA-N
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Description

“4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 731018-69-2 . It has a molecular weight of 319.1 and its IUPAC name is 4-bromo-1-(methylsulfonyl)-2-(trifluoromethoxy)benzene . This compound is used extensively in scientific research, including pharmaceutical synthesis, material science, and chemical analysis.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(9)4-6(7)15-8(10,11)12/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 319.1 . More specific properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthetic Chemistry Applications

4-Bromo-1-methanesulfonyl-2-(trifluoromethoxy)benzene is a versatile compound used in synthetic chemistry, particularly in the formation of complex organic structures. It serves as a precursor in the synthesis of naphthalenes and naphthols via aryne routes. For example, its reactivity with lithium diisopropylamide (LDA) at low temperatures generates phenyllithium intermediates, which can undergo further transformations to produce 1- and 2-(trifluoromethoxy)naphthalenes. These compounds have potential applications in the development of organic materials and pharmaceuticals (Schlosser & Castagnetti, 2001).

Structural Analysis and Biological Activity

The structure of derivatives similar to this compound, such as N-(4-Fluorophenyl)methanesulfonamide, has been extensively studied to understand their potential biological activity. These studies reveal how substituent groups influence molecular conformation and how these molecules interact with biological receptors. The understanding gained from these studies aids in the design of molecules with desired biological activities (Gowda, Foro, & Fuess, 2007).

Material Science and Organic Synthesis

In material science, compounds containing the trifluoromethoxy group, similar to this compound, are utilized for synthesizing new materials with unique properties. For instance, the synthesis of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines from 1-bromovinyl and vinyl methyl sulfones showcases the compound's role in creating new organic materials with potential applications in various industries, including pharmaceuticals (Petrov, Kalyazin, & Somov, 2021).

Advanced Organic Transformations

This compound is also implicated in advanced organic transformations. For example, its derivatives are involved in the one-pot synthesis of benzoxazoles directly from carboxylic acids, demonstrating its utility in facilitating complex reactions that are valuable in synthesizing heterocyclic compounds, which are important in drug development and agrochemical industries (Kumar, Rudrawar, & Chakraborti, 2008).

Properties

IUPAC Name

4-bromo-1-methylsulfonyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O3S/c1-16(13,14)7-3-2-5(9)4-6(7)15-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIZYKDXEHWPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697376
Record name 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731018-69-2
Record name 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the method of example 9a, reaction of 4-bromo-2-trifluoromethoxy-benzenethiol (1.0 g, 3.48 mmol) with iodomethane (0.238 mL, 3.82 mmol) and potassium carbonate (0.528 g, 3.82 mmol) in 13 mL acetone, followed by oxidation as described in example 39c, using 4-bromo-1-methylsulfanyl-2-trifluoromethoxy-benzene (0.78 g, 2.72 mmol) and oxone® (2.17 g, 3.54 mmol), stirring over night at r.t., addition of oxone® (0.84 g, 1.37 mmol), stirring over night at r.t., addition of oxone® (0.84 g, 1.37 mmol) and stirring over three days at r.t. affords the title compound without further chromatography as a white solid (0.81 g). MS (m/e): 320 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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